Peldesine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

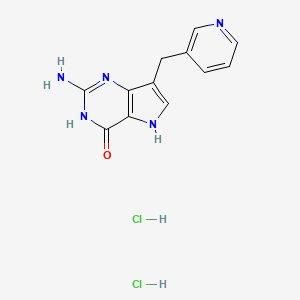

2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O.2ClH/c13-12-16-9-8(4-7-2-1-3-14-5-7)6-15-10(9)11(18)17-12;;/h1-3,5-6,15H,4H2,(H3,13,16,17,18);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJPQOLISXXDRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CNC3=C2N=C(NC3=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Peldesine Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peldesine dihydrochloride is a potent, competitive, and reversible inhibitor of purine nucleoside phosphorylase (PNP), an essential enzyme in the purine salvage pathway. Its inhibitory action leads to the accumulation of deoxyguanosine (dGuo), which is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP) within T-cells. Elevated intracellular dGTP levels are cytotoxic, inducing apoptosis and leading to a selective inhibition of T-cell proliferation. This technical guide provides an in-depth exploration of the mechanism of action of Peldesine, detailing the underlying signaling pathways, experimental validation, and key quantitative data.

Introduction

The purine salvage pathway plays a critical role in the recycling of purines for nucleotide synthesis. Purine nucleoside phosphorylase (PNP) is a key enzyme in this pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides. Genetic deficiency of PNP results in a severe T-cell immunodeficiency, highlighting the crucial role of this enzyme in T-lymphocyte function. This observation has led to the development of PNP inhibitors as potential therapeutic agents for T-cell mediated disorders, such as cutaneous T-cell lymphoma (CTCL) and psoriasis. Peldesine (formerly known as BCX-34) emerged as a potent PNP inhibitor with selective effects on T-cells.

Core Mechanism of Action: PNP Inhibition

Peldesine functions as a competitive inhibitor of purine nucleoside phosphorylase.[1][2] By binding to the active site of the PNP enzyme, Peldesine prevents the breakdown of its natural substrate, deoxyguanosine (dGuo). This inhibition leads to an accumulation of dGuo in the extracellular and intracellular environment.

Biochemical Cascade: From dGuo to dGTP Accumulation

The excess dGuo is then available for phosphorylation by deoxycytidine kinase (dCK) and subsequent kinases, resulting in a significant increase in the intracellular concentration of deoxyguanosine triphosphate (dGTP). T-cells are particularly sensitive to elevated dGTP levels due to their high dCK activity.

Signaling Pathway of Peldesine-Induced T-Cell Apoptosis

The cytotoxic effects of Peldesine on T-cells are a direct consequence of the intracellular accumulation of dGTP. High levels of dGTP are believed to induce apoptosis through the intrinsic pathway, although the precise molecular details are still under investigation. The proposed mechanism involves the allosteric inhibition of ribonucleotide reductase by dGTP, leading to an imbalance in the deoxynucleotide pool, which in turn triggers DNA replication stress and activates apoptotic signaling cascades. This ultimately results in the activation of caspases and the execution of programmed cell death.

Quantitative Data

The inhibitory potency of Peldesine has been quantified in various studies. The following tables summarize the key in vitro data.

| Parameter | Species | Cell/Enzyme Source | Value | Reference |

| IC50 | Human | Red Blood Cell PNP | 36 nM | [1] |

| IC50 | Rat | Red Blood Cell PNP | 5 nM | [1] |

| IC50 | Mouse | Red Blood Cell PNP | 32 nM | [1] |

| IC50 | Human | T-cell Proliferation | 800 nM | [1][2] |

Experimental Protocols

The mechanism of action of Peldesine has been elucidated through a series of in vitro experiments. The following sections provide an overview of the methodologies for key assays.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This assay measures the ability of Peldesine to inhibit the enzymatic activity of PNP.

Objective: To determine the IC50 value of Peldesine for PNP.

Materials:

-

Purified PNP enzyme

-

This compound

-

Inosine (substrate)

-

Phosphate buffer

-

Xanthine oxidase

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, inosine, and xanthine oxidase.

-

Add varying concentrations of Peldesine to the reaction mixture.

-

Initiate the reaction by adding the PNP enzyme.

-

The conversion of inosine to hypoxanthine and then to uric acid by xanthine oxidase is monitored by measuring the increase in absorbance at 293 nm.

-

The rate of reaction is calculated for each Peldesine concentration.

-

The IC50 value is determined by plotting the percentage of PNP inhibition against the logarithm of the Peldesine concentration.

T-Cell Proliferation Assay

This assay evaluates the effect of Peldesine on the proliferation of T-cells.

Objective: To determine the IC50 of Peldesine for T-cell proliferation.

Materials:

-

Jurkat cells (a human T-lymphocyte cell line)

-

RPMI-1640 medium supplemented with fetal bovine serum

-

This compound

-

Deoxyguanosine (dGuo)

-

Cell proliferation reagent (e.g., MTS or WST-1)

-

96-well microplates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed Jurkat cells in a 96-well plate at a specific density.

-

Treat the cells with varying concentrations of Peldesine in the presence of a fixed concentration of dGuo (e.g., 10 µM).

-

Incubate the plates for 72 hours.

-

Add a cell proliferation reagent to each well and incubate for a specified time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The absorbance is proportional to the number of viable, proliferating cells.

-

Calculate the percentage of proliferation inhibition for each Peldesine concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Peldesine concentration.

Clinical Development and Limitations

Peldesine has been investigated in clinical trials for the topical treatment of cutaneous T-cell lymphoma (CTCL) and psoriasis.[3][4] However, the clinical efficacy of Peldesine was found to be limited.[5] This has been attributed to factors such as its rapid release from the PNP enzyme and the inability to achieve and maintain a sufficiently high concentration of dGuo in the plasma to effectively suppress T-cell activity.[5] These limitations have spurred the development of second-generation PNP inhibitors with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a well-characterized inhibitor of purine nucleoside phosphorylase with a clear and selective mechanism of action against T-lymphocytes. Its ability to induce apoptosis through the accumulation of dGTP has been a cornerstone in the rationale for targeting the purine salvage pathway for T-cell mediated diseases. While its clinical application has been met with challenges, the study of Peldesine has provided invaluable insights for the development of more potent and effective PNP inhibitors for a range of therapeutic indications. This technical guide serves as a comprehensive resource for understanding the fundamental principles of Peldesine's action, providing a foundation for further research and drug development in this area.

References

- 1. A proof-of-principle pharmacokinetic, pharmacodynamic, and clinical study with purine nucleoside phosphorylase inhibitor immucillin-H (BCX-1777, forodesine) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]

- 4. marinbio.com [marinbio.com]

- 5. criver.com [criver.com]

Peldesine Dihydrochloride: A Technical Guide to its Function as a Purine Nucleoside Phosphorylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peldesine dihydrochloride is a potent, competitive, and reversible inhibitor of purine nucleoside phosphorylase (PNP), an essential enzyme in the purine salvage pathway. By blocking PNP, Peldesine disrupts purine metabolism, leading to the intracellular accumulation of deoxyguanosine triphosphate (dGTP). This accumulation is particularly toxic to T-lymphocytes, inducing apoptosis and thereby suppressing T-cell proliferation. This selective action has positioned Peldesine as a candidate for therapeutic intervention in T-cell mediated disorders, including cutaneous T-cell lymphoma (CTCL), psoriasis, and certain viral infections like HIV. This guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound.

Introduction

Purine nucleoside phosphorylase (PNP) is a key enzyme that catalyzes the reversible phosphorolysis of purine nucleosides to their corresponding purine bases and ribose-1-phosphate or deoxyribose-1-phosphate. In humans, a deficiency in PNP leads to a severe T-cell immunodeficiency, highlighting the critical role of this enzyme in T-lymphocyte function. This observation provided the rationale for developing PNP inhibitors as selective immunosuppressive agents. Peldesine (formerly known as BCX-34) emerged as a potent and specific inhibitor of PNP, demonstrating potential for the treatment of various T-cell-mediated diseases.

Mechanism of Action

The primary function of this compound is the competitive and reversible inhibition of purine nucleoside phosphorylase.[1][2][3] This inhibition disrupts the normal purine salvage pathway, leading to an accumulation of the PNP substrate, deoxyguanosine (dGuo).

Signaling Pathway of Peldesine-Induced T-Cell Apoptosis

The accumulated deoxyguanosine is subsequently phosphorylated by deoxycytidine kinase (dCK) to deoxyguanosine monophosphate (dGMP), and further to deoxyguanosine triphosphate (dGTP). Elevated intracellular concentrations of dGTP are cytotoxic, particularly to T-cells, as they inhibit ribonucleotide reductase, leading to an imbalance in the deoxynucleotide pool necessary for DNA synthesis and repair. This disruption of DNA metabolism ultimately triggers the intrinsic apoptotic pathway. The accumulation of dGTP is thought to activate pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory potency, effects on T-cell proliferation, and pharmacokinetic properties.

In Vitro Inhibitory Activity

| Target | Species | IC50 (nM) | Reference |

| Purine Nucleoside Phosphorylase (PNP) | Human (Red Blood Cell) | 36 | [1] |

| Purine Nucleoside Phosphorylase (PNP) | Rat (Red Blood Cell) | 5 | [1] |

| Purine Nucleoside Phosphorylase (PNP) | Mouse (Red Blood Cell) | 32 | [1] |

| T-Cell Proliferation | Human | 800 | [1][2] |

| Human Leukemia CCRF-CEM T-Cell Proliferation (in the presence of deoxyguanosine) | Human | 570 | [1] |

Pharmacokinetic Properties in Healthy Volunteers (Single Oral Dose)

| Parameter | Value |

| Terminal Half-life | 3.5 ± 1.0 h |

| Absolute Bioavailability | ~51% |

| Urinary Excretion (24h, as intact drug) | ~82% of absorbed dose |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of this compound.

Purine Nucleoside Phosphorylase (PNP) Activity Assay (Colorimetric)

This assay measures the activity of PNP by quantifying the formation of uric acid from inosine, a substrate of PNP.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 293 nm

-

PNP Assay Buffer

-

Inosine Substrate

-

Developer (containing xanthine oxidase)

-

Purified PNP enzyme or cell/tissue lysate

-

This compound (or other inhibitors)

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in cold PNP Assay Buffer containing protease inhibitors. Centrifuge to clarify the lysate.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Sample (lysate or purified PNP)

-

PNP Assay Buffer

-

This compound at various concentrations (for inhibition studies)

-

-

Initiate Reaction: Add the Inosine Substrate and Developer to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 293 nm in kinetic mode at room temperature for at least 30 minutes.

-

Data Analysis: Calculate the rate of uric acid formation from the linear portion of the kinetic curve. For inhibition studies, plot the PNP activity against the concentration of this compound to determine the IC50 value.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay assesses T-cell proliferation by measuring the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

-

96-well cell culture plates

-

Isolated peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

-

This compound

-

[3H]-Thymidine

-

Cell harvester

-

Scintillation counter

Procedure:

-

Cell Plating: Seed T-cells in a 96-well plate at a density of 2 x 10^5 cells/well.

-

Treatment: Add this compound at various concentrations to the wells.

-

Stimulation: Add a T-cell mitogen to stimulate proliferation. Include unstimulated and stimulated control wells.

-

Incubation: Incubate the plate in a humidified 37°C, 5% CO2 incubator for 48-72 hours.

-

Radiolabeling: Add [3H]-Thymidine to each well and incubate for an additional 18-24 hours.

-

Harvesting: Harvest the cells onto filter mats using a cell harvester.

-

Measurement: Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of proliferation at each concentration of this compound compared to the stimulated control.

Clinical Development Overview

This compound has been investigated in clinical trials for its therapeutic potential in T-cell mediated disorders.

Phase III Trial in Cutaneous T-Cell Lymphoma (CTCL)

A Phase III, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy of a 1% Peldesine (BCX-34) dermal cream for the treatment of patch and plaque-phase CTCL.

-

Methodology: 90 patients were enrolled and applied either the Peldesine cream or a vehicle placebo twice daily for up to 24 weeks. Efficacy was assessed by the complete or partial (≥50%) clearing of skin lesions.

-

Results: Of the 89 evaluable patients, 28% (12 out of 43) of patients treated with Peldesine showed a response, compared to 24% (11 out of 46) of patients who received the placebo. The difference was not statistically significant (P = 0.677).[2]

Conclusion

This compound is a well-characterized inhibitor of purine nucleoside phosphorylase with potent T-cell selective immunosuppressive activity. Its mechanism of action, involving the induction of apoptosis in T-lymphocytes via dGTP accumulation, provides a strong rationale for its investigation in T-cell mediated diseases. While clinical trials in cutaneous T-cell lymphoma did not demonstrate significant efficacy in a topical formulation, the understanding of its core function continues to be of interest to researchers in the fields of immunology and drug development. Further studies may explore its potential in other indications or in combination with other therapeutic agents.

References

Peldesine Dihydrochloride: A Technical Guide to a First-Generation Purine Nucleoside Phosphorylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peldesine (BCX-34) is a potent, competitive, and reversible inhibitor of purine nucleoside phosphorylase (PNP), an essential enzyme in the purine salvage pathway.[1][2][] By blocking PNP, Peldesine selectively induces apoptosis in T-lymphocytes, establishing it as a therapeutic candidate for T-cell-mediated diseases. This technical guide provides a comprehensive overview of Peldesine dihydrochloride, including its mechanism of action, quantitative efficacy and pharmacokinetic data, detailed experimental protocols, and clinical development history. While it ultimately showed limited efficacy in late-stage clinical trials, its development provided a crucial foundation for subsequent, more potent PNP inhibitors.[4][5]

Core Mechanism of Action

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolytic cleavage of purine ribonucleosides and 2'-deoxyribonucleosides.[][5] In humans, a deficiency in PNP leads to a severe T-cell immunodeficiency with relatively normal B-cell function, highlighting the enzyme's critical role in T-lymphocyte development and proliferation.[4][5]

Peldesine exploits this T-cell-specific vulnerability. As a potent inhibitor of PNP, its mechanism of action unfolds as follows:

-

PNP Inhibition : Peldesine competitively binds to the active site of the PNP enzyme, preventing it from metabolizing its natural substrates, primarily 2'-deoxyguanosine (dGuo).[2][4]

-

Substrate Accumulation : This inhibition leads to an accumulation of dGuo in the plasma and, critically, within T-cells.[4][5]

-

Intracellular Conversion : Inside the T-cell, dGuo is phosphorylated by kinases, such as deoxycytidine/deoxyguanosine kinase, to form deoxyguanosine triphosphate (dGTP).[5]

-

T-Cell Apoptosis : The resulting high intracellular concentration of dGTP creates an imbalance in the deoxynucleoside triphosphate (dNTP) pool. This imbalance allosterically inhibits the enzyme ribonucleotide reductase, which is essential for DNA synthesis and repair.[5][6] The disruption of DNA synthesis ultimately triggers apoptosis, leading to T-cell-selective cytotoxicity.[4][5]

Quantitative Data

Data Presentation

The efficacy and pharmacokinetic profile of Peldesine have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized below.

Table 1: In Vitro Inhibitory Activity of Peldesine

| Parameter | Species/Cell Line | Value | Reference(s) |

|---|---|---|---|

| PNP Inhibition (IC₅₀) | Human (Red Blood Cell) | 36 nM | [1][2][] |

| Rat (Red Blood Cell) | 5 nM | [1][2][] | |

| Mouse (Red Blood Cell) | 32 nM | [1][2][] |

| T-Cell Proliferation Inhibition (IC₅₀) | Jurkat Cells | 800 nM |[1][2] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pharmacokinetic Properties of Peldesine in Healthy Volunteers (Oral Administration)

| Parameter | Value | Reference(s) |

|---|---|---|

| Terminal Half-life | 3.5 ± 1.0 h | [7] |

| Absolute Oral Bioavailability | ~51% | [7] |

| Pharmacodynamic Effect | Dose-related elevation of plasma 2'-deoxyguanosine and urinary inosine |[7] |

Table 3: Phase III Clinical Trial Results for Topical Peldesine in Cutaneous T-Cell Lymphoma (CTCL)

| Treatment Group | Number of Patients | Response Rate (≥50% clearing) | P-value | Reference(s) |

|---|---|---|---|---|

| Peldesine (BCX-34) 1% Cream | 43 | 28% | 0.677 | [8][9] |

| Placebo (Vehicle Cream) | 46 | 24% | 0.677 |[8][9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon prior research. The following sections outline the protocols for key experiments used to evaluate Peldesine.

Purine Nucleoside Phosphorylase (PNP) Activity Assay (Colorimetric)

This protocol describes a method to measure PNP activity in biological samples, which is essential for determining the inhibitory potency of compounds like Peldesine.

Principle: The assay measures the activity of PNP by quantifying the production of hypoxanthine from the substrate inosine. The hypoxanthine is then converted to uric acid by a developer enzyme, and the change in absorbance is measured.[10][11]

Methodology:

-

Sample Preparation:

-

Tissue Lysate: Homogenize ~100 mg of fresh or frozen tissue in cold PNP Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[10][11]

-

Cell Lysate: Disrupt 1-5 million cells in cold PNP Assay Buffer with protease inhibitors. Agitate for at least 15 minutes at 4°C, then centrifuge to clarify the lysate.[10][11]

-

-

Assay Procedure:

-

Add 2-50 µL of the prepared sample lysate to wells of a 96-well plate.

-

For a positive control, add a known amount of recombinant PNP enzyme.

-

For a reagent background control, use PNP Assay Buffer instead of a sample.

-

Adjust the volume in all wells to 50 µL with PNP Assay Buffer.

-

Prepare a Reaction Mix containing PNP Assay Buffer, a developer enzyme, and the inosine substrate.

-

Add 50 µL of the Reaction Mix to each well.

-

Measure the absorbance at 293 nm in kinetic mode for at least 30 minutes at room temperature.[10]

-

-

Data Analysis:

-

Calculate the change in absorbance over time (ΔOD) within the linear range of the reaction.

-

Determine the PNP activity based on a hypoxanthine or uric acid standard curve, expressed in units per milligram of protein (U/mg).

-

T-Cell Proliferation Assay

This assay assesses the ability of Peldesine to inhibit the growth of T-lymphocytes, a direct measure of its intended therapeutic effect.

Principle: The assay measures the proliferation of a T-cell line (e.g., Jurkat) over time in the presence of varying concentrations of the inhibitor.

Methodology:

-

Cell Culture: Culture Jurkat T-cells in appropriate media and conditions until they reach the desired confluence.

-

Plating: Seed the cells into a 96-well plate at a predetermined density.

-

Treatment:

-

Incubation: Incubate the plate for a set period (e.g., 72 hours).[1][2]

-

Proliferation Measurement: Assess cell viability and proliferation using a standard method, such as an MTS or WST-1 assay, which measures metabolic activity, or by direct cell counting.

-

Data Analysis:

-

Normalize the results to untreated control wells.

-

Plot the percentage of proliferation against the log of Peldesine concentration to generate a dose-response curve and calculate the IC₅₀ value.

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

This protocol describes how the absorption, distribution, metabolism, and excretion (ADME) of Peldesine and its biological effects are measured in human subjects.

Principle: Following administration of Peldesine, concentrations of the drug and key biomarkers (inosine, dGuo) are measured in blood and urine over time to determine its pharmacokinetic profile and confirm its mechanism of action in vivo.[7]

Methodology:

-

Study Design:

-

Sample Collection:

-

Collect serial blood samples at multiple time points post-administration.

-

Collect total urine output for at least 24 hours after the final dose.[7]

-

-

Sample Analysis:

-

Analyze plasma and urine samples for the concentration of intact Peldesine using a validated high-pressure liquid chromatography/ultraviolet (LC/UV) method.[7]

-

Analyze a separate set of samples for the biomarker concentrations of inosine and 2'-deoxyguanosine using high-pressure LC with mass spectrometry (MS) or electrochemical detection (EC).[7]

-

-

Data Analysis:

-

Use noncompartmental methods to calculate key pharmacokinetic parameters, such as terminal half-life (t½), area under the curve (AUC), and bioavailability.

-

Correlate the pharmacokinetic parameters of Peldesine with the changes in biomarker concentrations to establish a PK/PD relationship.

-

Clinical Applications and Limitations

The primary clinical application investigated for Peldesine was the treatment of Cutaneous T-Cell Lymphoma (CTCL) , a malignancy of skin-homing T-lymphocytes.[8][9]

A Phase III, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy of a 1% Peldesine dermal cream.[8][9] The trial enrolled 90 patients with patch and plaque phase CTCL.[8] Results showed that 28% of patients treated with Peldesine had a partial or complete response, compared to 24% in the placebo group.[8] This difference was not statistically significant (P = 0.677), and the trial ultimately failed to meet its primary endpoint.[8][9]

Despite its potent in vitro activity, the clinical efficacy of Peldesine was limited. This has been attributed to several factors:

-

Rapid Release from PNP: As a reversible inhibitor, Peldesine's dissociation from the enzyme may have been too rapid to sustain the necessary level of inhibition in vivo.[4]

-

Insufficient dGuo Elevation: The dosing and formulation may have been unable to consistently elevate plasma dGuo to the levels required for robust T-cell suppression.[4]

These limitations paved the way for the development of second-generation PNP inhibitors, such as Forodesine (BCX-1777), a transition-state analog that is 100- to 1,000-fold more potent and binds more tightly to the PNP enzyme.[4]

Conclusion

This compound stands as a pioneering, potent, and T-cell-selective inhibitor of purine nucleoside phosphorylase. Its mechanism, centered on the targeted induction of dGTP-mediated apoptosis in T-cells, provided a strong rationale for its development as a therapeutic agent for T-cell-driven diseases. While it did not achieve clinical success for CTCL, the research and clinical studies surrounding Peldesine were invaluable. They validated PNP as a therapeutic target and illuminated the challenges—namely the need for sustained and profound enzyme inhibition—that needed to be overcome. Today, Peldesine remains an important tool for research, and its story serves as a critical case study in the evolution of targeted enzyme inhibitors in oncology and immunology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of peldesine (BCX-34), a purine nucleoside phosphorylase inhibitor, following single and multiple oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase III, randomized, double-blind, placebo-controlled study of peldesine (BCX-34) cream as topical therapy for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.northwestern.edu [scholars.northwestern.edu]

- 10. assaygenie.com [assaygenie.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Peldesine Dihydrochloride: A Technical Guide to its Core Target Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peldesine (formerly known as BCX-34) is a potent, competitive, and reversible inhibitor of purine nucleoside phosphorylase (PNP).[1][2] This enzyme plays a crucial role in the purine salvage pathway, and its inhibition has been investigated as a therapeutic strategy for T-cell-mediated disorders. This technical guide provides an in-depth overview of the molecular target and signaling pathway of Peldesine, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Target: Purine Nucleoside Phosphorylase (PNP)

The primary molecular target of Peldesine is Purine Nucleoside Phosphorylase (PNP) , a key enzyme in the purine salvage pathway.[3] PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides (inosine, guanosine, and their deoxy-analogs) to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate.[3]

Mechanism of Action and Signaling Pathway

Peldesine exerts its therapeutic effect through the selective inhibition of T-cell proliferation.[4] The mechanism is initiated by the competitive inhibition of PNP.[1][2]

Signaling Pathway:

-

PNP Inhibition: Peldesine binds to the active site of PNP, preventing its normal catalytic function.

-

Deoxyguanosine Accumulation: This inhibition leads to an accumulation of the PNP substrate, deoxyguanosine (dGuo).[3]

-

dGTP Accumulation: Elevated intracellular levels of dGuo are subsequently phosphorylated by deoxyguanosine kinase to form deoxyguanosine monophosphate (dGMP), which is further phosphorylated to deoxyguanosine triphosphate (dGTP).[3]

-

Ribonucleotide Reductase Inhibition: The accumulation of dGTP inhibits the enzyme ribonucleotide reductase, which is essential for the synthesis of all deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair.[3]

-

T-Cell Apoptosis: The resulting imbalance in the dNTP pool and the inhibition of DNA synthesis selectively induces apoptosis (programmed cell death) in proliferating T-cells.[3] B-cell proliferation is generally not affected.[2]

Figure 1: Signaling pathway of Peldesine in T-cells.

Quantitative Data

The inhibitory activity of Peldesine has been quantified in various studies.

| Parameter | Species/Cell Line | Value | Reference |

| IC50 (PNP Inhibition) | Human (Red Blood Cell) | 36 nM | [1][2] |

| Rat (Red Blood Cell) | 5 nM | [1][2] | |

| Mouse (Red Blood Cell) | 32 nM | [1][2] | |

| IC50 (T-Cell Proliferation) | Human (CCRF-CEM T-cells) | 800 nM | [1][2] |

| Jurkat cells (in presence of 10 µM dGuo) | < 10 µM | [1][2] |

Experimental Protocols

In Vitro PNP Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Peldesine against PNP.

Materials:

-

Purified PNP enzyme (human, rat, or mouse)

-

Peldesine dihydrochloride

-

Substrate: Inosine or deoxyguanosine

-

Phosphate buffer

-

Spectrophotometer

Methodology:

-

A reaction mixture is prepared containing phosphate buffer, purified PNP enzyme, and varying concentrations of Peldesine.

-

The mixture is pre-incubated to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the substrate (e.g., inosine).

-

The rate of substrate conversion to hypoxanthine is monitored by measuring the change in absorbance at a specific wavelength (e.g., 293 nm) over time using a spectrophotometer.

-

The percentage of PNP inhibition is calculated for each Peldesine concentration relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Peldesine concentration and fitting the data to a sigmoidal dose-response curve.

T-Cell Proliferation Assay

Objective: To assess the effect of Peldesine on the proliferation of T-lymphocytes.

Materials:

-

T-cell line (e.g., Jurkat, CCRF-CEM) or primary T-cells

-

Cell culture medium and supplements

-

This compound

-

Deoxyguanosine (dGuo)

-

Proliferation assay reagent (e.g., MTS, WST-1, or BrdU incorporation kit)

-

Multi-well plate reader

Methodology:

-

T-cells are seeded in a 96-well plate at a predetermined density.

-

The cells are treated with a range of Peldesine concentrations in the presence of a fixed concentration of dGuo (e.g., 10 µM).

-

The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

-

A proliferation assay reagent is added to each well. This reagent is converted into a colored product by metabolically active cells.

-

The absorbance is measured using a multi-well plate reader at the appropriate wavelength.

-

The percentage of proliferation inhibition is calculated relative to untreated control cells.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the Peldesine concentration.

Figure 2: General experimental workflow for Peldesine evaluation.

Clinical Development and Applications

Peldesine has been investigated for several T-cell-mediated conditions. A notable example is its evaluation in a Phase III, randomized, double-blind, placebo-controlled study for the topical treatment of cutaneous T-cell lymphoma (CTCL).[5][6] In this study, a 1% Peldesine dermal cream was applied twice daily for up to 24 weeks.[5][6] The primary efficacy endpoint was the complete or partial clearing of skin patches and plaques.[5][6]

The results of this trial showed that 28% of patients treated with Peldesine experienced a response, compared to 24% in the placebo group (P = 0.677).[5][6] While the difference was not statistically significant, the study highlighted the challenges of placebo response in CTCL trials.[5][6]

Peldesine has also undergone Phase I trials for the treatment of Human Immunodeficiency Virus (HIV) infections.[4][7]

Conclusion

This compound is a well-characterized inhibitor of purine nucleoside phosphorylase, with a clear mechanism of action involving the induction of apoptosis in T-cells. While clinical trials have not demonstrated overwhelming efficacy for the indications studied, the understanding of its target pathway provides a valuable foundation for the development of next-generation PNP inhibitors and for further research into T-cell-mediated diseases. The quantitative data and experimental protocols outlined in this guide offer a practical resource for scientists and researchers in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. A phase III, randomized, double-blind, placebo-controlled study of peldesine (BCX-34) cream as topical therapy for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. Peldesine | C12H11N5O | CID 135413525 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research of Peldesine Dihydrochloride (BCX-34)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peldesine dihydrochloride, also known as BCX-34, is a first-generation purine nucleoside phosphorylase (PNP) inhibitor that was the subject of significant early research for its potential as a T-cell selective immunosuppressant. This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on Peldesine, with a focus on its mechanism of action, key experimental data, and methodologies.

Core Mechanism of Action: Inhibition of Purine Nucleoside Phosphorylase

Peldesine is a potent, competitive, and reversible inhibitor of purine nucleoside phosphorylase (PNP).[1][2] PNP is a key enzyme in the purine salvage pathway, responsible for the phosphorolytic cleavage of (deoxy)guanosine and (deoxy)inosine.[3] Inhibition of PNP leads to an accumulation of its substrates, particularly deoxyguanosine (dGuo).

In T-cells, which have high levels of deoxycytidine kinase, the accumulated dGuo is phosphorylated to deoxyguanosine triphosphate (dGTP).[3] Elevated intracellular concentrations of dGTP are cytotoxic to T-cells, leading to the inhibition of T-cell proliferation and the induction of apoptosis. This selective action on T-lymphocytes, with minimal effect on B-cells, formed the basis for investigating Peldesine in T-cell mediated disorders.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical and clinical studies of Peldesine (BCX-34).

Table 1: In Vitro Efficacy of Peldesine (BCX-34)

| Parameter | Species/Cell Line | Value | Reference |

| PNP Inhibition (IC₅₀) | Human (Erythrocyte) | 36 nM | [1][2] |

| Rat (Erythrocyte) | 5 nM | [1][2] | |

| Mouse (Erythrocyte) | 32 nM | [1][2] | |

| T-Cell Proliferation Inhibition (IC₅₀) | Human (General) | 800 nM | [1][2] |

| Human Leukemia (CCRF-CEM) | 0.57 µM (in the presence of deoxyguanosine) | [1] | |

| Human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with OKT3, tetanus toxoid, or MLR | 0.7 - 4 µM | ||

| Human PBMCs stimulated with IL-2 | 14.6 µM | ||

| Purified Human T-cells stimulated with IL-2 | 0.62 µM | ||

| Purified Human CD4+ cells stimulated with IL-2 | 0.24 µM | ||

| Purified Human CD8+ cells stimulated with IL-2 | 0.62 µM |

Table 2: Pharmacokinetic Parameters of Oral Peldesine in Healthy Volunteers

| Parameter | Value | Reference |

| Terminal Half-life (t½) | 3.5 ± 1.0 hours | |

| Absolute Bioavailability | ~51% | |

| Time to Steady-State (Multiple Doses) | ~24 hours (administered 4-6 times a day) | |

| Urinary Excretion (24h, as intact drug) | ~82% of absorbed dose |

Table 3: Phase III Clinical Trial of Topical Peldesine (1% Cream) in Cutaneous T-Cell Lymphoma (CTCL)

| Outcome | Peldesine (BCX-34) Group (n=43) | Placebo Group (n=46) | P-value | Reference |

| Overall Response Rate (≥50% clearing of patches and plaques) | 28% (12 patients) | 24% (11 patients) | 0.677 | [4] |

Note: The study concluded that 1% Peldesine cream was not significantly more effective than the placebo vehicle for the treatment of patch and plaque-phase CTCL.

Table 4: Early Phase Clinical Trials in Psoriasis

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These are based on standard techniques and information available from research on PNP inhibitors.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This assay quantifies the inhibitory activity of Peldesine on the PNP enzyme. A common method involves monitoring the phosphorolysis of a substrate like inosine to hypoxanthine.

Materials:

-

Purified recombinant human PNP enzyme

-

This compound (BCX-34)

-

Inosine (substrate)

-

Phosphate buffer

-

Xanthine oxidase (coupling enzyme)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, inosine, and xanthine oxidase.

-

Add varying concentrations of Peldesine to the reaction mixture.

-

Initiate the reaction by adding the purified PNP enzyme.

-

The PNP-catalyzed conversion of inosine to hypoxanthine is coupled to the xanthine oxidase-catalyzed conversion of hypoxanthine to uric acid.

-

Monitor the increase in absorbance at 293 nm, which corresponds to the formation of uric acid, using a spectrophotometer.

-

Calculate the rate of reaction for each concentration of Peldesine.

-

Determine the IC₅₀ value by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

T-Cell Proliferation Assay

This assay measures the ability of Peldesine to inhibit the proliferation of T-lymphocytes. A common method is the carboxyfluorescein succinimidyl ester (CFSE) dilution assay.

Materials:

-

Human T-cell line (e.g., CCRF-CEM) or isolated primary human T-cells

-

This compound (BCX-34)

-

Deoxyguanosine (dGuo)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum

-

T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Flow cytometer

Protocol:

-

Label the T-cells with CFSE, a fluorescent dye that covalently binds to intracellular proteins.

-

Wash the cells to remove excess dye.

-

Culture the CFSE-labeled T-cells in the presence of a T-cell mitogen to induce proliferation.

-

Treat the cells with varying concentrations of Peldesine and a fixed concentration of deoxyguanosine.

-

Incubate the cells for a period sufficient for several rounds of cell division (e.g., 72-96 hours).

-

Harvest the cells and analyze them by flow cytometry.

-

As the cells divide, the CFSE fluorescence intensity is halved in each daughter cell generation. The reduction in fluorescence intensity is used to quantify the extent of cell proliferation.

-

Calculate the percentage of inhibition of proliferation for each Peldesine concentration compared to the untreated control.

-

Determine the IC₅₀ value from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of PNP Inhibition by Peldesine

Caption: Mechanism of Peldesine-induced T-cell cytotoxicity.

Experimental Workflow for PNP Inhibitor Screening

Caption: General workflow for the development of PNP inhibitors.

Conclusion

Early research on this compound (BCX-34) established its role as a potent and selective inhibitor of purine nucleoside phosphorylase, leading to the inhibition of T-cell proliferation. Preclinical studies demonstrated its in vitro efficacy and oral bioavailability. However, clinical trials with a topical formulation for cutaneous T-cell lymphoma did not show a statistically significant benefit over placebo. While Peldesine itself did not achieve regulatory approval for the indications studied, the foundational research paved the way for the development of next-generation PNP inhibitors by validating the therapeutic potential of this target. Further investigation into the specific reasons for the lack of clinical efficacy, such as insufficient drug delivery or potency in the clinical setting, has been crucial for the advancement of this class of drugs.

References

- 1. cdn.pfizer.com [cdn.pfizer.com]

- 2. Scholars@Duke publication: A phase III, randomized, double-blind, placebo-controlled study of peldesine (BCX-34) cream as topical therapy for cutaneous T-cell lymphoma. [scholars.duke.edu]

- 3. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bcrj.org.br [bcrj.org.br]

Unraveling the Science of T-Cell Suppression: A Technical Guide to Peldesine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific principles behind Peldesine dihydrochloride, a potent and selective inhibitor of purine nucleoside phosphorylase (PNP) that has been investigated for its ability to modulate T-cell proliferation. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

Introduction: The Therapeutic Potential of PNP Inhibition

Purine nucleoside phosphorylase (PNP) is a critical enzyme in the purine salvage pathway. Its inhibition leads to an accumulation of deoxyguanosine (dGuo), which is subsequently converted to deoxyguanosine triphosphate (dGTP) within T-cells.[1] Elevated levels of dGTP are cytotoxic to T-cells as they inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, ultimately leading to apoptosis and a suppression of T-cell mediated immune responses.[1] This targeted approach has positioned PNP inhibitors like Peldesine as potential therapeutic agents for T-cell driven diseases such as cutaneous T-cell lymphoma (CTCL) and psoriasis.[1][2][3]

Mechanism of Action: A Targeted Approach to T-Cell Depletion

This compound is a competitive and reversible inhibitor of purine nucleoside phosphorylase.[2][3] Its inhibitory action sets off a cascade of intracellular events specifically within T-lymphocytes, which are uniquely sensitive to this pathway.

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical and clinical studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 Value | Reference |

| Purine Nucleoside Phosphorylase (PNP) | Human (Red Blood Cell) | 36 nM | [2][3][] |

| Purine Nucleoside Phosphorylase (PNP) | Rat (Red Blood Cell) | 5 nM | [2][3][] |

| Purine Nucleoside Phosphorylase (PNP) | Mouse (Red Blood Cell) | 32 nM | [2][3][] |

| T-Cell Proliferation | Human | 800 nM | [2][3] |

| Human Leukemia CCRF-CEM T-Cell Proliferation (in the presence of deoxyguanosine) | Human | 0.57 µM | [2] |

Table 2: Clinical Trial Response in Cutaneous T-Cell Lymphoma (CTCL)

| Treatment Group | Number of Patients | Response Rate (%) | p-value | Reference |

| Peldesine (BCX-34) Dermal Cream 1% | 43 | 28% | 0.677 | [5][6] |

| Placebo Vehicle Cream | 46 | 24% | 0.677 | [5][6] |

Response was defined as complete or partial (≥50%) clearing of patches and plaques.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline protocols for key experiments related to the evaluation of this compound.

T-Cell Proliferation Assay

This protocol describes a method to assess the inhibitory effect of Peldesine on T-cell proliferation using a fluorescent dye-based method.

Materials:

-

This compound

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

T-cell isolation kit

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

-

T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies)

-

96-well cell culture plates

-

Flow cytometer

Procedure:

-

Isolate T-cells: Isolate T-cells from PBMCs using a negative selection T-cell isolation kit according to the manufacturer's instructions.

-

Label with CFSE: Resuspend the isolated T-cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

-

Quench Staining: Quench the staining reaction by adding 5 volumes of ice-cold RPMI 1640 medium with 10% FBS.

-

Cell Seeding: Centrifuge the cells, discard the supernatant, and resuspend in fresh culture medium. Seed the labeled T-cells in a 96-well plate at a density of 2x10^5 cells/well.

-

Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (medium only).

-

Stimulation: Add T-cell stimulants (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL) to all wells except for the unstimulated control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence in daughter cells allows for the quantification of cell division.

-

Data Analysis: Determine the percentage of proliferating cells in each treatment group compared to the stimulated control. Calculate the IC50 value for T-cell proliferation inhibition.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of Peldesine against PNP.

Materials:

-

This compound

-

Purified PNP enzyme

-

Potassium phosphate buffer (pH 7.4)

-

Inosine (PNP substrate)

-

Xanthine oxidase

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare Reagents: Prepare stock solutions of this compound, PNP enzyme, and inosine in appropriate buffers.

-

Reaction Setup: In a 96-well microplate, add potassium phosphate buffer, PNP enzyme, and varying concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add xanthine oxidase to all wells. Initiate the enzymatic reaction by adding inosine to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 293 nm over time using a spectrophotometer. The conversion of inosine to hypoxanthine and then to uric acid by xanthine oxidase results in an increase in absorbance at this wavelength.

-

Data Analysis: Calculate the initial reaction velocity for each concentration of Peldesine. Determine the percent inhibition relative to the control and calculate the IC50 value.

Conclusion and Future Directions

This compound has been a valuable tool in understanding the therapeutic potential of PNP inhibition for T-cell mediated disorders. While clinical trials in CTCL did not show a statistically significant benefit over the vehicle cream, the underlying mechanism of action remains a compelling target for drug development.[5][6] Future research may focus on developing next-generation PNP inhibitors with improved pharmacokinetic and pharmacodynamic properties, potentially leading to more effective treatments for a range of T-cell malignancies and autoimmune diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

- 1. Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. A phase III, randomized, double-blind, placebo-controlled study of peldesine (BCX-34) cream as topical therapy for cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

Chemical structure and properties of Peldesine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Peldesine dihydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

Peldesine is a potent, competitive, and reversible inhibitor of purine nucleoside phosphorylase (PNP).[1][2][3] Its chemical name is 2-amino-7-(pyridin-3-ylmethyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one.[4] The dihydrochloride salt is the form commonly used in research and development.

Chemical Structure:

-

Peldesine (Free Base)

-

This compound

Physicochemical Properties:

A summary of the available physicochemical properties of Peldesine and its dihydrochloride salt is presented in Table 1.

| Property | Value | Reference |

| Peldesine | ||

| Melting Point | Not available | |

| logP (calculated) | 0.1 | [4] |

| This compound | ||

| Solubility in DMSO | 200 mg/mL (with sonication) | [2] |

| Solubility in Water | Soluble | [8] |

| pKa | Not available |

Table 1: Physicochemical Properties of Peldesine and this compound

Synthesis and Purification

Purification of Peldesine and its analogs is typically achieved through standard laboratory techniques such as flash chromatography and crystallization.[10][11] Specific details regarding the recrystallization of this compound, including optimal solvent systems, are not extensively documented in the available literature.

Mechanism of Action and Signaling Pathway

Peldesine exerts its biological effects through the potent and selective inhibition of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides.

Inhibition of PNP by Peldesine leads to an accumulation of deoxyguanosine (dGuo). This excess dGuo is then phosphorylated by deoxycytidine kinase to deoxyguanosine monophosphate (dGMP) and subsequently to deoxyguanosine triphosphate (dGTP). Elevated intracellular levels of dGTP are particularly toxic to T-lymphocytes, as they inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This ultimately leads to the induction of apoptosis and a selective inhibition of T-cell proliferation.[1][2]

The signaling pathway illustrating the mechanism of action of Peldesine is depicted below.

Caption: Mechanism of action of Peldesine in T-cells.

Biological Activity

Peldesine is a highly potent inhibitor of PNP across different species and demonstrates selective inhibition of T-cell proliferation.

In Vitro Activity:

The inhibitory activity of Peldesine and its dihydrochloride salt against PNP and T-cell proliferation is summarized in Table 2.

| Target | Species | IC₅₀ (nM) | Reference |

| Purine Nucleoside Phosphorylase (PNP) | Human (RBC) | 36 | [1][2][3][12] |

| Purine Nucleoside Phosphorylase (PNP) | Rat (RBC) | 5 | [1][2][3][12] |

| Purine Nucleoside Phosphorylase (PNP) | Mouse (RBC) | 32 | [1][2][3][12] |

| T-Cell Proliferation | Human | 800 | [1][2][3][12] |

| T-Cell Proliferation (CCRF-CEM) | Human | 570 (in the presence of dGuo) | [1][2] |

Table 2: In Vitro Biological Activity of Peldesine

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Purine Nucleoside Phosphorylase (PNP) Activity Assay

This protocol is a representative method for determining the IC₅₀ of Peldesine against PNP.

Caption: Workflow for PNP activity assay.

Detailed Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 1 mM phosphate buffer (Pi), 200 µM [2,8-³H]inosine, 1 mM DTT, 0.2 µg/mL BSA, and a purified PNP enzyme.[10]

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in a suitable buffer.

-

Assay Initiation: Add the Peldesine dilutions to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 10 minutes.[10]

-

Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.[10]

-

Chromatographic Separation: Develop the TLC plate to separate the substrate ([³H]inosine) from the product ([³H]hypoxanthine).

-

Quantification: Quantify the radioactivity of the inosine and hypoxanthine spots using a scintillation counter or other appropriate method.

-

Data Analysis: Calculate the percentage of PNP inhibition for each Peldesine concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes a common method for assessing the effect of Peldesine on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE).

Caption: Workflow for CFSE-based T-cell proliferation assay.

Detailed Protocol:

-

T-Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified using magnetic-activated cell sorting (MACS) if required.[13][14]

-

CFSE Labeling: Resuspend the isolated T-cells at a concentration of 1-10 x 10⁶ cells/mL in a protein-free medium. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding an equal volume of complete culture medium. Wash the cells twice with complete medium.[13][14][15][16]

-

Cell Culture and Stimulation: Plate the CFSE-labeled T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well. Stimulate the cells with an appropriate mitogen, such as anti-CD3 and anti-CD28 antibodies, phytohemagglutinin (PHA), or a specific antigen.[14]

-

Treatment with Peldesine: Add serial dilutions of this compound to the cell cultures. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for 3 to 5 days at 37°C in a humidified CO₂ incubator.[13][14]

-

Flow Cytometry Analysis: Harvest the cells and, if desired, stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8). Acquire data on a flow cytometer, exciting the CFSE at 488 nm and detecting the emission at ~520 nm.

-

Data Analysis: Analyze the CFSE fluorescence intensity. Each cell division results in a halving of the CFSE fluorescence, allowing for the quantification of the number of cell divisions that have occurred in the presence of different concentrations of Peldesine. Calculate the IC₅₀ for T-cell proliferation.

Conclusion

This compound is a well-characterized, potent inhibitor of purine nucleoside phosphorylase with selective activity against T-cell proliferation. This technical guide provides a comprehensive summary of its chemical properties, mechanism of action, and methods for evaluating its biological activity, serving as a valuable resource for researchers in the field of immunology and drug discovery. Further investigation into its synthesis and purification could provide more detailed insights for its potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|CAS |DC Chemicals [dcchemicals.com]

- 4. Peldesine | C12H11N5O | CID 135413525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. glpbio.com [glpbio.com]

- 13. mucosalimmunology.ch [mucosalimmunology.ch]

- 14. agilent.com [agilent.com]

- 15. bu.edu [bu.edu]

- 16. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

The Discovery and Development of Peldesine Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peldesine (BCX-34) is a potent, T-cell selective immunosuppressive agent that functions as an inhibitor of the enzyme purine nucleoside phosphorylase (PNP). The rationale for its development was founded on the observation that individuals with a genetic deficiency in PNP exhibit profound T-lymphocytopenia with relatively normal B-cell function. This suggested that inhibiting PNP could offer a targeted therapeutic approach for T-cell mediated diseases, including T-cell malignancies and autoimmune disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Peldesine dihydrochloride.

Mechanism of Action: Targeting T-Cell Proliferation

Peldesine is a synthetic analog of a purine nucleoside. Its therapeutic effect is derived from its ability to specifically inhibit purine nucleoside phosphorylase, a key enzyme in the purine salvage pathway.

The inhibition of PNP by Peldesine leads to a cascade of intracellular events specifically toxic to T-lymphocytes:

-

PNP Inhibition: Peldesine binds to the active site of PNP, preventing it from carrying out its normal function of converting deoxyguanosine to guanine.

-

Deoxyguanosine Accumulation: This enzymatic block leads to an accumulation of deoxyguanosine within the cell.

-

Conversion to dGTP: Deoxyguanosine is subsequently phosphorylated by deoxyguanosine kinase to deoxyguanosine monophosphate (dGMP), which is further phosphorylated to deoxyguanosine triphosphate (dGTP).

-

T-Cell Apoptosis: The resulting high intracellular concentrations of dGTP are cytotoxic to T-cells, leading to the induction of apoptosis (programmed cell death).

This mechanism provides a selective advantage for targeting T-cell-mediated pathologies while sparing other cell types.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity

| Parameter | Species | Cell Type | Value | Reference |

| IC50 | Human | Red Blood Cells | 5-36 nM | [1] |

| Rat | Red Blood Cells | 5-36 nM | [1] | |

| Mouse | Red Blood Cells | 5-36 nM | [1] | |

| Human | CCRF-CEM T-cells | 0.57 µM | [1] |

Table 2: Human Pharmacokinetic Parameters (Oral Administration)

| Parameter | Value | Unit | Reference |

| Terminal Half-life (t1/2) | 3.5 ± 1.0 | hours | [2] |

| Absolute Bioavailability | ~51 | % | [2] |

Table 3: Preclinical Pharmacokinetic Parameters

| Parameter | Species | Route | Value | Unit | Reference |

| Oral Bioavailability | Rat | Oral | 76 | % | [1] |

Table 4: Phase III Clinical Trial in Cutaneous T-Cell Lymphoma (Topical Cream)

| Group | Number of Patients | Response Rate | p-value | Reference |

| Peldesine (1% cream) | 43 | 28% | 0.677 | [1] |

| Placebo | 46 | 24% | 0.677 | [1] |

| Response rate defined as ≥ 50% clearing of patches and plaques. |

Experimental Protocols

While the precise, proprietary protocols from the original drug development by BioCryst Pharmaceuticals are not publicly available, the following sections describe standardized methodologies for the key assays used to characterize Peldesine.

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

This protocol is based on a common spectrophotometric method for determining PNP activity and inhibition.

Principle: The enzymatic activity of PNP is measured by monitoring the phosphorolysis of a substrate, such as inosine, to hypoxanthine. The rate of this reaction can be determined by measuring the increase in absorbance at a specific wavelength. The inhibitory potential of Peldesine is assessed by its ability to reduce this rate.

Materials:

-

Recombinant human PNP

-

Inosine (substrate)

-

Potassium phosphate buffer (pH 7.4)

-

This compound (inhibitor)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading at 293 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of inosine in phosphate buffer.

-

Prepare serial dilutions of this compound in phosphate buffer to generate a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

A fixed amount of recombinant human PNP enzyme

-

Varying concentrations of Peldesine or vehicle control

-

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the inosine substrate to each well.

-

Immediately place the plate in a spectrophotometer and measure the change in absorbance at 293 nm over time (kinetic read).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of PNP inhibition (relative to the vehicle control) against the logarithm of the Peldesine concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Measurement of Intracellular dGTP Levels

This protocol describes a general method for the extraction and quantification of intracellular deoxyribonucleoside triphosphates using high-performance liquid chromatography (HPLC).

Principle: Intracellular dNTPs are extracted from T-cells and separated by HPLC. The concentration of dGTP is quantified by comparing the peak area to a standard curve.

Materials:

-

CCRF-CEM T-cell line

-

This compound

-

Deoxyguanosine

-

Methanol (for extraction)

-

Trichloroacetic acid (TCA)

-

HPLC system with a suitable anion-exchange column

-

dGTP standard

Procedure:

-

Cell Culture and Treatment:

-

Culture CCRF-CEM T-cells in appropriate media.

-

Treat the cells with Peldesine in the presence of deoxyguanosine for a specified period.

-

-

Extraction of dNTPs:

-

Harvest the cells by centrifugation.

-

Extract the intracellular dNTPs by adding ice-cold 60% methanol or a TCA solution.

-

Centrifuge to pellet the cellular debris.

-

-

HPLC Analysis:

-

Inject the supernatant containing the dNTPs onto an anion-exchange HPLC column.

-

Elute the dNTPs using a phosphate buffer gradient.

-

Detect the dNTPs by UV absorbance at 254 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of dGTP.

-

Identify the dGTP peak in the cell extract chromatogram based on its retention time.

-

Quantify the amount of dGTP in the sample by comparing its peak area to the standard curve.

-

Normalize the dGTP concentration to the cell number.

-

Development History and Clinical Trials

The development of Peldesine was driven by a structure-based drug design approach. It was identified as a potent inhibitor of PNP and subsequently advanced into clinical trials for various T-cell-mediated diseases.

Peldesine has been evaluated in several clinical trials for indications such as psoriasis, cutaneous T-cell lymphoma (CTCL), and HIV.

A notable late-stage study was a Phase III, randomized, double-blind, placebo-controlled trial of a 1% topical cream formulation of Peldesine for the treatment of patch and plaque phase CTCL. The study enrolled 90 patients who applied either the Peldesine cream or a placebo vehicle cream twice daily for up to 24 weeks. The primary endpoint was a complete or partial clearing (≥ 50%) of skin lesions.

The results of this trial showed that while 28% of patients treated with Peldesine responded, 24% of patients in the placebo group also showed a response. The difference was not statistically significant (p = 0.677)[1]. This outcome led to the discontinuation of the development of topical Peldesine for this indication. The limited efficacy observed in some trials has been attributed to the rapid release of Peldesine from the PNP enzyme and the challenge of maintaining a sufficiently high concentration to suppress T-cell activity.

Conclusion

This compound represents a pioneering effort in the targeted therapy of T-cell-mediated diseases through the inhibition of purine nucleoside phosphorylase. Its development, from the initial rationale based on a rare genetic disorder to its progression through clinical trials, provides valuable insights into the promises and challenges of this therapeutic strategy. While Peldesine itself did not achieve regulatory approval for the indications studied, the knowledge gained from its development has paved the way for next-generation PNP inhibitors with improved pharmacological properties. The story of Peldesine underscores the importance of rigorous preclinical and clinical evaluation in the complex journey of drug discovery and development.

References

- 1. In vivo and in vitro pharmacologic activity of the purine nucleoside phosphorylase inhibitor BCX-34: the role of GTP and dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of peldesine (BCX-34), a purine nucleoside phosphorylase inhibitor, following single and multiple oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms for Peldesine dihydrochloride (e.g., BCX 34 dihydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Core Synonyms and Identifiers

Peldesine dihydrochloride is a potent, selective inhibitor of purine nucleoside phosphorylase (PNP). It is also widely known by its investigational name, BCX 34 dihydrochloride. A comprehensive list of its synonyms and chemical identifiers is provided below for clear identification and cross-referencing in research and development.

| Identifier Type | Identifier |

| Common Name | This compound |

| Synonym | BCX 34 dihydrochloride |

| IUPAC Name | 2-amino-7-(pyridin-3-ylmethyl)-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one;dihydrochloride |

| CAS Number | 133432-71-0 (for Peldesine) |

| Molecular Formula | C₁₂H₁₁N₅O · 2HCl |

| Molecular Weight | 314.17 g/mol |

Mechanism of Action: Targeting T-Cell Proliferation

Peldesine is a purine analogue that acts as a competitive inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway.[1] In T-lymphocytes, the inhibition of PNP leads to an accumulation of deoxyguanosine (dGuo).[2] This excess dGuo is then phosphorylated by deoxyguanosine kinase to form deoxyguanosine triphosphate (dGTP).[3] The elevated intracellular concentrations of dGTP are cytotoxic to T-cells as they inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, ultimately leading to apoptosis (programmed cell death) of the T-cells.[2][3] This selective action on T-lymphocytes makes Peldesine a targeted immunosuppressive and antineoplastic agent.[4]

Signaling Pathway of Peldesine-Induced T-Cell Apoptosis

Caption: Mechanism of Peldesine-induced T-cell apoptosis.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Inhibitory Activity

| Target | System | IC₅₀ | Reference |

| Purine Nucleoside Phosphorylase (PNP) | Human Red Blood Cells | 36 nM | [3] |

| Purine Nucleoside Phosphorylase (PNP) | Rat Red Blood Cells | 5 nM | [3] |

| Purine Nucleoside Phosphorylase (PNP) | Mouse Red Blood Cells | 32 nM | [3] |

| T-Cell Proliferation | Human CCRF-CEM T-cells (with deoxyguanosine) | 0.57 µM | [3] |

| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) - OKT3 stimulated | 0.7 - 4 µM | [2] |

| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) - Tetanus toxoid stimulated | 0.7 - 4 µM | [2] |

| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) - Mixed lymphocyte reaction | 0.7 - 4 µM | [2] |

| T-Cell Proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) - IL-2 stimulated | 14.6 µM | [2] |

| T-Cell Proliferation | Purified Human T-Cells - IL-2 stimulated | 0.62 µM | [2] |

| T-Cell Proliferation | Purified Human CD4+ T-Cells - IL-2 stimulated | 0.24 µM | [2] |

| T-Cell Proliferation | Purified Human CD8+ T-Cells - IL-2 stimulated | 0.62 µM | [2] |

Table 2: Pharmacokinetic Parameters in Healthy Volunteers (Single Oral Dose)

| Parameter | Value | Reference |

| Terminal Half-life (t½) | 3.5 ± 1.0 hours | [5] |

| Absolute Bioavailability | ~51% | [5] |

| Urinary Excretion (24h, unchanged) | ~82% of absorbed dose | [5] |

Table 3: Phase III Clinical Trial Results (Topical Peldesine 1% Cream in Cutaneous T-Cell Lymphoma)

| Endpoint | Peldesine (BCX-34) Group | Placebo (Vehicle Cream) Group | P-value | Reference |

| Overall Response Rate | 28% (12/43 patients) | 24% (11/46 patients) | 0.677 |

Note: The study concluded that 1% Peldesine cream was not significantly more effective than the vehicle cream.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of Peldesine's properties.

Protocol 1: Purine Nucleoside Phosphorylase (PNP) Activity Assay

This protocol outlines a general method for determining the inhibitory activity of Peldesine on PNP.

Objective: To quantify the enzymatic activity of PNP in the presence and absence of Peldesine.

Materials:

-

Purified PNP enzyme

-

Inosine (substrate)

-

Phosphate buffer

-

This compound (test inhibitor)

-

Xanthine oxidase

-

Amplex Red reagent

-

Horseradish peroxidase

-

Microplate reader

Methodology:

-

Prepare a reaction buffer containing phosphate buffer and xanthine oxidase.

-

Add varying concentrations of this compound to the wells of a microplate.

-

Add the purified PNP enzyme to each well and incubate briefly.

-

Initiate the reaction by adding the substrate, inosine.

-

The reaction (conversion of inosine to hypoxanthine and ribose-1-phosphate) is coupled with the oxidation of hypoxanthine by xanthine oxidase, which produces hydrogen peroxide.

-

The hydrogen peroxide, in the presence of horseradish peroxidase, reacts with Amplex Red to generate the fluorescent product, resorufin.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of Peldesine.

-

Determine the IC₅₀ value by plotting the reaction rates against the logarithm of the inhibitor concentration.

Experimental Workflow: PNP Inhibition Assay

Caption: Workflow for a PNP enzymatic activity assay.

Protocol 2: T-Cell Proliferation Assay (CFSE-Based)

This protocol describes a method to assess the effect of Peldesine on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE).

Objective: To measure the inhibition of T-cell proliferation by Peldesine.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or purified T-cells

-

RPMI-1640 medium supplemented with fetal bovine serum

-

T-cell mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

This compound

-

Flow cytometer

Methodology:

-

Isolate PBMCs or T-cells from whole blood.

-

Label the cells with CFSE, a fluorescent dye that covalently binds to intracellular proteins.

-

Wash the cells to remove excess CFSE.

-

Culture the CFSE-labeled cells in RPMI-1640 medium.

-